1-(2-carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

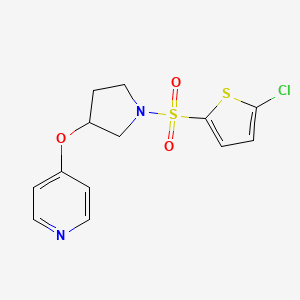

The compound “1-(2-carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. This particular compound also contains carboxylic acid groups, which are organic functional groups consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .

Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it would have carboxylic acid groups attached to the ring .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on its functional groups. For instance, carboxylic acids can participate in various reactions such as esterification and amide formation .Physical And Chemical Properties Analysis

Carboxylic acids generally have higher boiling points than similar-sized hydrocarbons or alcohols due to their ability to form hydrogen bonds . They are also polar and can participate in various chemical reactions .Applications De Recherche Scientifique

Synthesis and Derivatives

- Chemical Synthesis and Derivatives : The synthesis of pyrazole derivatives, including 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acids, plays a significant role in creating chemical hybridizing agents for agricultural use, particularly in wheat and barley. These derivatives are essential for developing unique compounds with potential applications in various fields, including material science and pharmacology (Beck, Lynch, & Wright, 1988).

Biological Applications

- Antimicrobial Activities : Pyrazole derivatives have been studied for their antimicrobial properties. Research involving the synthesis and testing of pyrazole-based compounds, including those similar to 1-(2-carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, revealed significant antimicrobial activities. These compounds were tested against various bacterial and fungal strains, demonstrating potential as novel antimicrobial agents (Shubhangi et al., 2019).

Material Science Applications

- Coordination Polymers and Magnetic Properties : Pyrazole-based ligands have been used to synthesize coordination polymers with multifunctional properties, including single-ion magnetic behavior and dye degradation efficiency. Such research underscores the versatility of pyrazole derivatives in creating materials with specific magnetic and environmental applications (Roy, Adhikary, Mondal, & Mondal, 2018).

Spectroscopic and Structural Studies

- Structural Analysis : Detailed spectroscopic and structural analyses of pyrazole derivatives have been conducted to understand their molecular interactions, crystalline structures, and potential for forming coordination complexes. These studies provide insight into the chemical behavior and versatility of pyrazole compounds in various applications, from synthesis to potential drug design (Yıldırım & Kandemirli, 2005; Kumarasinghe, Hruby, & Nichol, 2009).

Fluorescent Properties

- Fluorescence Studies : The synthesis and characterization of pyrazoline derivatives from pyrazole compounds have been explored for their fluorescent properties. These studies indicate potential applications in developing fluorescent markers and sensors, highlighting the functional versatility of pyrazole derivatives in scientific research (Hasan, Abbas, & Akhtar, 2011).

Mécanisme D'action

Mode of Action

It is suggested that the carboxylic acid moiety of the compound may function as a c-centered electrophile . This suggests that the compound may interact with its targets through nucleophilic addition reactions .

Biochemical Pathways

It is known that carboxylic acid derivatives can participate in a variety of biochemical reactions, potentially affecting multiple pathways .

Result of Action

It is suggested that the compound may undergo an acid-catalyzed reaction mechanism, leading to the formation of intermediate arylamides . These intermediates may then undergo dehydration to form benzimidazoles .

Action Environment

The action of 1-(2-carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid may be influenced by various environmental factors. For instance, the acidity at the reaction site can influence the compound’s ability to function as a C-centered electrophile . .

Orientations Futures

Propriétés

IUPAC Name |

1-(2-carboxyphenyl)-3,5-dimethylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-7-11(13(18)19)8(2)15(14-7)10-6-4-3-5-9(10)12(16)17/h3-6H,1-2H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIIUGCRGPDDLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2C(=O)O)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2599485.png)

![4-[2-(4-Cyclohexylphenoxy)ethoxy]benzaldehyde](/img/structure/B2599489.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B2599493.png)

![7-Oxospiro[3.3]heptane-2-carbonitrile](/img/structure/B2599494.png)

![(11Z)-N-(3-chlorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2599495.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2599496.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2599503.png)